molecular formula C14H13NOS B11867772 2-(Quinolin-2-ylthio)cyclopentanone CAS No. 13896-83-8

2-(Quinolin-2-ylthio)cyclopentanone

Cat. No.: B11867772
CAS No.: 13896-83-8
M. Wt: 243.33 g/mol
InChI Key: PEUZUBQRDPWQMX-UHFFFAOYSA-N
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Description

2-(Quinolin-2-ylthio)cyclopentanone is an organic compound that features a quinoline ring attached to a cyclopentanone moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-ylthio)cyclopentanone typically involves the reaction of quinoline-2-thiol with cyclopentanone under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-ylthio)cyclopentanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(Quinolin-2-ylthio)cyclopentanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA or interact with proteins, while the cyclopentanone moiety may influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-2-ylthio)cyclohexanone: Similar structure but with a cyclohexanone moiety.

    2-(Quinolin-2-ylthio)cyclopentanol: Similar structure but with an alcohol group instead of a ketone.

    2-(Quinolin-2-ylthio)benzaldehyde: Similar structure but with a benzaldehyde moiety.

Uniqueness

2-(Quinolin-2-ylthio)cyclopentanone is unique due to the combination of the quinoline ring and the cyclopentanone moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

13896-83-8

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-quinolin-2-ylsulfanylcyclopentan-1-one

InChI

InChI=1S/C14H13NOS/c16-12-6-3-7-13(12)17-14-9-8-10-4-1-2-5-11(10)15-14/h1-2,4-5,8-9,13H,3,6-7H2

InChI Key

PEUZUBQRDPWQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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